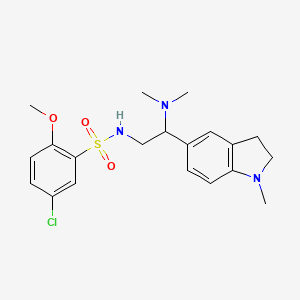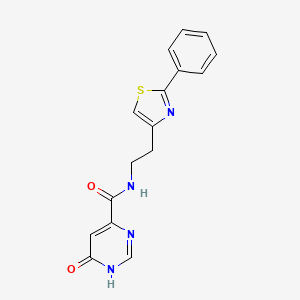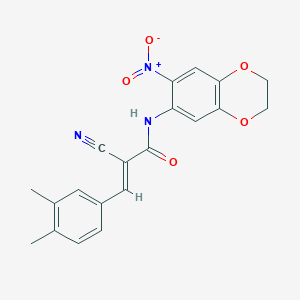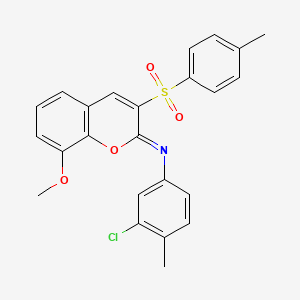![molecular formula C16H20N4O4 B2663569 N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941984-30-1](/img/structure/B2663569.png)
N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is an intricate organic compound known for its potential applications in various scientific fields. This compound features a unique molecular structure with a pyridopyrimidinone core, which is pivotal in medicinal chemistry for its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. Initial stages often include the construction of the pyridopyrimidinone core via condensation reactions involving an appropriate pyridine derivative and urea. Subsequent steps may involve alkylation, methoxylation, and cyclopentylamine addition, each requiring controlled environments of temperature and pH.
Industrial Production Methods: For industrial-scale production, optimized methods leveraging batch and continuous flow processes ensure high yield and purity. Key steps include using high-pressure reactors for efficient alkylation and precise crystallization techniques to isolate the desired product with minimal impurities.
化学反応の分析
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation under the presence of strong oxidizing agents, leading to demethylation.
Reduction: The compound can be reduced at the pyridopyrimidinone core using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or methoxy sites.
Common Reagents and Conditions:
Oxidation: Agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Alkyl halides under basic conditions for nucleophilic substitution.
Major Products:
Oxidation typically yields demethylated derivatives.
Reduction results in the formation of alcohols or amines at the pyridopyrimidinone core.
Substitution reactions often produce N-alkyl derivatives.
科学的研究の応用
Chemistry: N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is utilized in chemical research for developing new synthetic methodologies and understanding reaction mechanisms.
Biology: The compound plays a role in studying enzyme inhibition, particularly in enzymes involved in nucleotide synthesis and metabolic pathways.
Medicine: Its potential as a therapeutic agent in treating conditions such as cancer, due to its ability to interfere with DNA replication enzymes.
Industry: Applications in developing new materials with specific electronic properties due to its unique molecular structure.
作用機序
Mechanism: The compound exerts its effects primarily through binding interactions with target proteins and enzymes. It may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the enzyme's active site.
Molecular Targets and Pathways: Targets typically include enzymes involved in nucleotide synthesis, like dihydrofolate reductase. Pathways affected often involve DNA replication and repair mechanisms.
類似化合物との比較
5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl derivatives
Cyclopentylamide derivatives
Other pyridopyrimidinone-based compounds
Uniqueness: N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is unique due to its combined structural motifs, offering a distinct pharmacokinetic profile and enhanced binding affinity to its molecular targets.
特性
IUPAC Name |
N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-19-14-13(11(24-2)7-8-17-14)15(22)20(16(19)23)9-12(21)18-10-5-3-4-6-10/h7-8,10H,3-6,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLFGRZTHXACEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2663487.png)

![3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine](/img/structure/B2663489.png)
![3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2663490.png)

![N'-(2,4-difluorophenyl)-N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2663494.png)


![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2663501.png)

![2-chloro-N-[3-cyano-4,5-bis(4-methylphenyl)furan-2-yl]acetamide](/img/structure/B2663504.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2663509.png)
